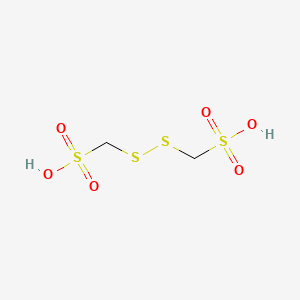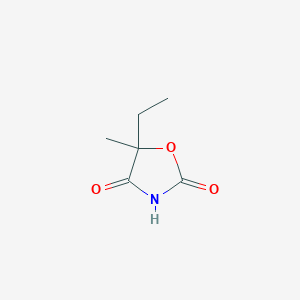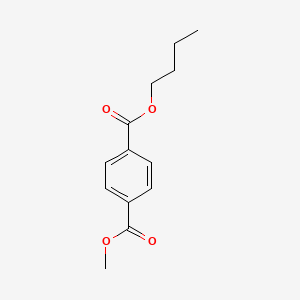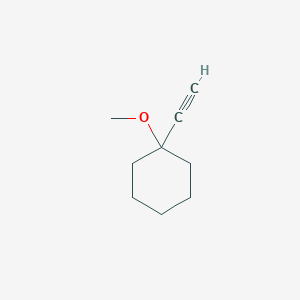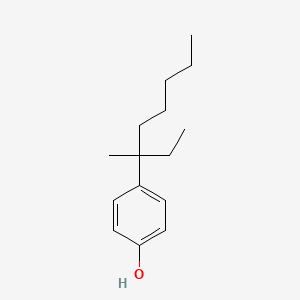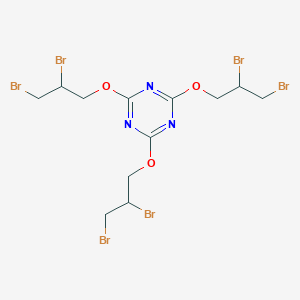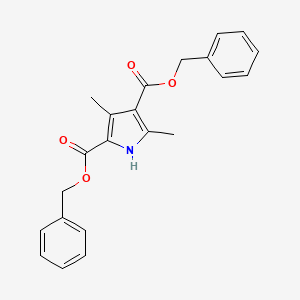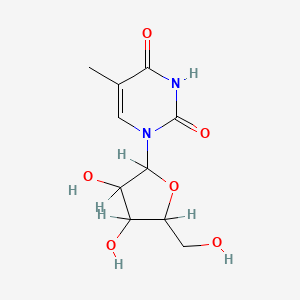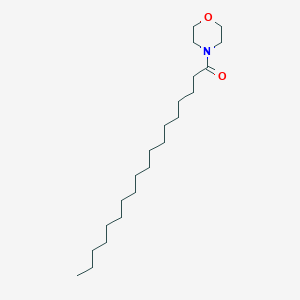
Morpholine, 4-(1-oxooctadecyl)-
Übersicht
Beschreibung
Morpholine, 4-(1-oxooctadecyl)- is a chemical compound that belongs to the morpholine family. It is commonly used in various fields, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes a morpholine ring substituted with an oxooctadecyl group, making it a versatile molecule in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of morpholine derivatives, including Morpholine, 4-(1-oxooctadecyl)-, typically involves the reaction of 1,2-amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions . The reaction conditions often involve the use of transition metal catalysis and can be performed in a stereoselective manner .
Industrial Production Methods: Industrial production of morpholine derivatives generally involves the dehydration of diethanolamine with concentrated sulfuric acid . This method is efficient and widely used in the large-scale production of morpholine compounds.
Analyse Chemischer Reaktionen
Types of Reactions: Morpholine, 4-(1-oxooctadecyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of both amine and ether functional groups in the morpholine ring .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Morpholine, 4-(1-oxooctadecyl)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is employed in the study of enzyme mechanisms and as a reagent in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals . Industrially, it is used in the production of surfactants, emulsifiers, and corrosion inhibitors .
Wirkmechanismus
The mechanism of action of Morpholine, 4-(1-oxooctadecyl)- involves its interaction with molecular targets through its amine and ether functional groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding . The specific pathways involved depend on the particular application and the molecular targets being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to Morpholine, 4-(1-oxooctadecyl)- include other morpholine derivatives such as Morpholine, 4-(1-oxooctyl)- and Morpholine, 4-(1-oxododecyl)- . These compounds share the morpholine ring structure but differ in the length and nature of the alkyl substituent.
Uniqueness: Morpholine, 4-(1-oxooctadecyl)- is unique due to its specific oxooctadecyl substituent, which imparts distinct physical and chemical properties. This uniqueness makes it particularly useful in applications requiring specific hydrophobic or amphiphilic characteristics .
Eigenschaften
IUPAC Name |
1-morpholin-4-yloctadecan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)23-18-20-25-21-19-23/h2-21H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRZFGPYQDAGEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432918 | |
| Record name | Morpholine, 4-(1-oxooctadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5299-54-7 | |
| Record name | Morpholine, 4-(1-oxooctadecyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-Dipropyl-[4,4'-bipyridine]-1,1'-diium bromide](/img/structure/B3053234.png)
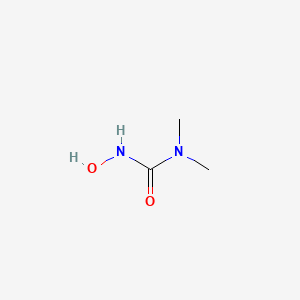
![2-[(Hydroxymethyl)amino]-2-methylpropanol](/img/structure/B3053237.png)
![Oxirane, 2,2'-[[1,1'-biphenyl]-2,2'-diylbis(oxymethylene)]bis-](/img/structure/B3053238.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl acetate](/img/structure/B3053242.png)
